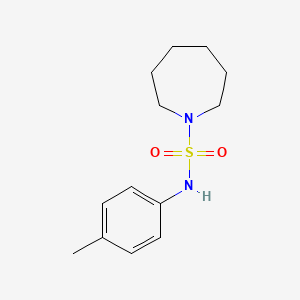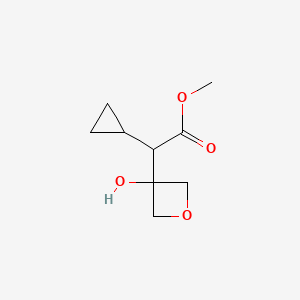![molecular formula C26H20FN3O3 B2537856 3-(1,3-Benzodioxol-5-yl)-8-ethoxy-5-[(3-fluorophenyl)methyl]pyrazolo[4,3-c]quinoline CAS No. 866864-97-3](/img/structure/B2537856.png)
3-(1,3-Benzodioxol-5-yl)-8-ethoxy-5-[(3-fluorophenyl)methyl]pyrazolo[4,3-c]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of pyrazoloquinoline derivatives has been explored through various methods. In one approach, 1-hydroxypyrazoloquinolines were prepared from 1-benzyloxypyrazole, with the pyridine B-ring being established in the terminal step. This involved cyclization of a formyl group with an amino group or an iminophosphorane group, followed by a series of reactions including lithiation, reaction with tosyl azide, and the Staudinger/aza-Wittig protocol . Another study reported the regioselective acylation of 3-amino-1H-pyrazolo[3,4-b]quinolines, leading to compounds with significant inhibitory activity on bacterial serine/threonine protein kinases . Additionally, pyrazolo[4,3-c]quinolin-3-ones were synthesized starting from anilines and diethyl 2-(ethoxymethylene)malonate, with the Gould-Jacobs reaction being a key step .
Molecular Structure Analysis
The molecular structure of pyrazoloquinoline derivatives has been the subject of several studies. For instance, the 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline chromophore has been identified as a versatile building block for the construction of fluorescent molecular sensors . Structural comparisons of isomeric series of benzo[h]pyrazolo[3,4-b]quinolines and benzo[f]pyrazolo[3,4-b]quinolines have revealed the influence of substituted pendent aryl groups on the crystal structures and intermolecular interactions, including C-H...pi and pi...pi stacking interactions .
Chemical Reactions Analysis
The reactivity of pyrazoloquinoline derivatives has been explored in various contexts. For example, the interaction of 3-amino-1H-pyrazolo[3,4-b]quinoline with different reagents led to the formation of thiazolidinones, thiazolines, and triazinopyrazoloquinolines . A novel acid-catalyzed rearrangement involving 3-(α-aminobenzyl)quinoxalin-2(1H)-one and ethyl acetoacetate was reported, resulting in the synthesis of 2-(pyrrol-3-yl)benzimidazoles .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazoloquinoline derivatives have been linked to their potential pharmacological applications. For instance, some pyrazolo[4,3-c]quinolin-3(5H)-ones exhibited in vitro antiproliferative activities against various human cancer cell lines, with certain derivatives showing good cytotoxicity . The fluorescent properties of 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline derivatives have been exploited for the design of molecular sensors, demonstrating strong analyte-induced fluorescence enhancement .
科学的研究の応用
Supramolecular Aggregation
Studies on similar quinoline derivatives have explored their role in supramolecular aggregation. For instance, the effect of substitution on the dimensionality of supramolecular aggregation in dihydrobenzopyrazoloquinolines was investigated, highlighting how molecular structures influence the formation of complex three-dimensional framework structures through hydrogen bonding and pi-pi interactions (Portilla, J. et al., 2005).
Catalysis and Synthesis
Quinoline derivatives have been employed as ligands in catalysis, facilitating the synthesis of chiral pharmaceutical ingredients. Their applications in asymmetric hydrogenation of functionalized alkenes demonstrate the significance of these compounds in developing efficient, enantioselective catalysts (Imamoto, T. et al., 2012).
Heterocyclic Synthesis
The role of quinoline derivatives in synthesizing complex heterocyclic structures has been highlighted, with methodologies developed for the facile synthesis of structurally diverse ortho-quinones. Such research underscores the versatility of quinoline-based compounds in constructing pharmacologically relevant heterocycles (Rajesh, S. et al., 2011).
Pharmaceutical Applications
Quinoline derivatives have also been investigated for their potential in pharmaceutical applications, including as anti-cancer agents. Novel isoxazolequinoxaline derivatives have been synthesized and studied for their structural characteristics and potential anti-cancer activity through molecular docking studies, demonstrating the broad applicability of these compounds in drug discovery (Abad, N. et al., 2021).
Antimicrobial Activity
Research into pyranoquinoline derivatives and their bioactive potential has shown promising antibacterial activity against various bacterial strains. This line of study suggests the therapeutic potential of quinoline derivatives in addressing microbial resistance (Mulwad, V. et al., 2011).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-8-ethoxy-5-[(3-fluorophenyl)methyl]pyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20FN3O3/c1-2-31-19-7-8-22-20(12-19)26-21(14-30(22)13-16-4-3-5-18(27)10-16)25(28-29-26)17-6-9-23-24(11-17)33-15-32-23/h3-12,14H,2,13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRHBEBCYWYXZDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C=C3C2=NN=C3C4=CC5=C(C=C4)OCO5)CC6=CC(=CC=C6)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-Benzodioxol-5-yl)-8-ethoxy-5-[(3-fluorophenyl)methyl]pyrazolo[4,3-c]quinoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

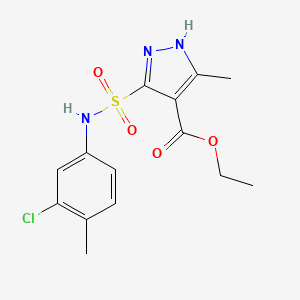
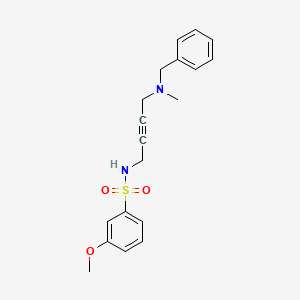
![N-[2-[5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl]ethyl]-2-methyl-5-propan-2-ylbenzenesulfonamide](/img/structure/B2537776.png)
![Endo-3-azabicyclo[3.1.0]hexane-6-methanol hydrochloride](/img/structure/B2537778.png)
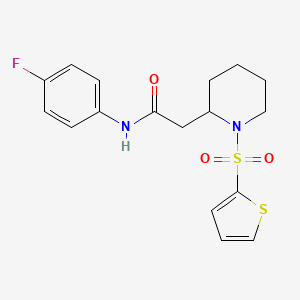

![1-(2,5-Difluorophenyl)-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]methanesulfonamide](/img/structure/B2537782.png)

![4-[(4-Methoxybenzyl)oxy]benzaldehyde](/img/structure/B2537785.png)
![7-(4-acetylpiperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2537786.png)
![2-(5-Formyl-1H-pyrrol-2-yl)-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide](/img/structure/B2537787.png)

